

Pharmacokinetic Profile of Dioxopromethazine Enantiomers: A Comparative Analysis

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Compound of Interest

Compound Name: Dioxopromethazine

Cat. No.: B076312

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This guide provides a comparative analysis of the pharmacokinetic properties of the R- and S-enantiomers of **dioxopromethazine** (DPZ), a phenothiazine antihistamine. Enantiomers of a chiral drug can exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME), leading to distinct therapeutic effects and side-effect profiles. This document summarizes key experimental data on the stereoselective pharmacokinetics of DPZ enantiomers, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Pharmacokinetic Parameters of R- and S-Dioxopromethazine in Rats

A study investigating the stereoselective pharmacokinetics of **dioxopromethazine** in rats revealed significant differences between the R- and S-enantiomers following administration of the racemic mixture. The following table summarizes the reported findings, highlighting the differential disposition of the two enantiomers.

Pharmacokinetic Parameter	R-Dioxopromethazine	S-Dioxopromethazine	Significance
Area Under the Curve (AUC)	Lower	Higher	p < 0.05
Maximum Concentration (Cmax)	Lower	Higher	p < 0.05
Clearance (CL)	Higher	Lower	p < 0.05
Half-life (t1/2)	Shorter	Longer	p < 0.05

Note: The table is based on a qualitative summary of significant differences reported in the source. Specific numerical values were not available in the abstract.

Experimental Protocols

The pharmacokinetic data presented above was obtained through a validated stereoselective HPLC-MS/MS method for the quantification of R- and S-DPZ in rat plasma.

Animal Study

- Species: Rat
- Drug Administration: Administration of racemic **dioxopromethazine**.
- Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of each enantiomer.

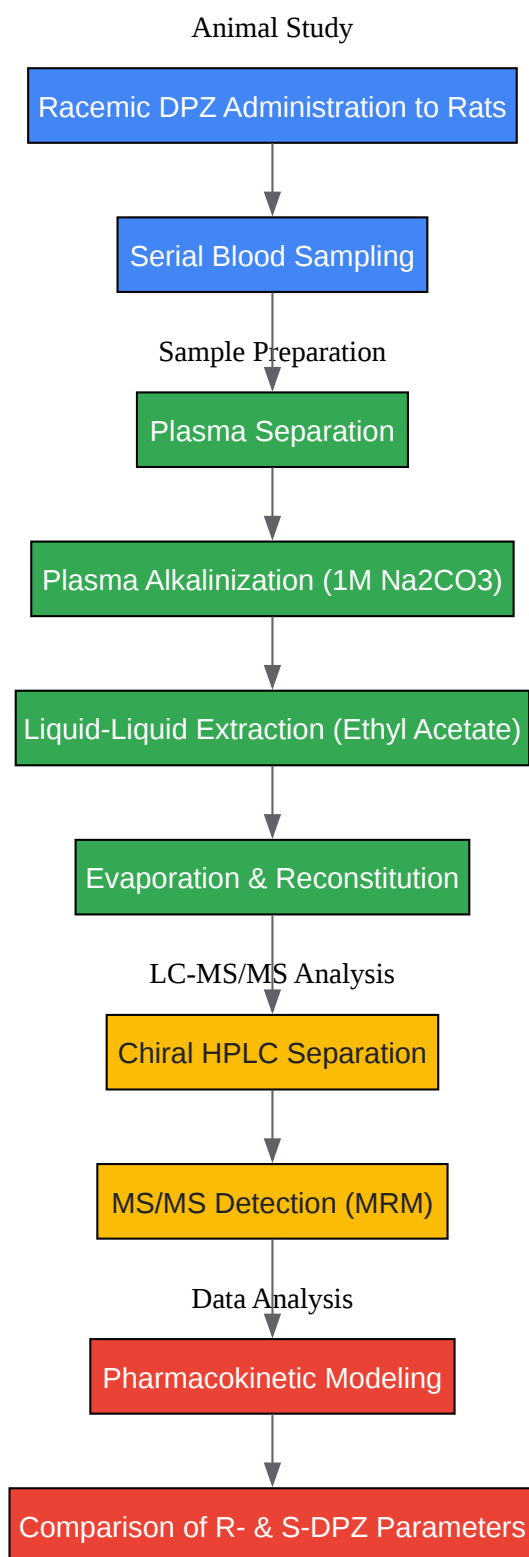
Bioanalytical Method: Enantioselective HPLC-MS/MS

- Sample Preparation:
 - Alkalinization of rat plasma samples using 1 M sodium carbonate (Na₂CO₃).
 - Liquid-liquid extraction of DPZ enantiomers and the internal standard (diphenhydramine) with ethyl acetate.

- Evaporation of the organic layer and reconstitution of the residue for analysis.
- Chromatographic Separation:
 - Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 µm).
 - Mobile Phase: A mixture of ammonium acetate (10 mM; pH 4.5) and methanol (90:10, v/v).
 - Flow Rate: Isocratic elution.
 - Outcome: Complete baseline separation of R- and S-DPZ ($R_s = 2.8$) was achieved within 12 minutes.
- Mass Spectrometric Detection:
 - Mode: Multiple Reaction Monitoring (MRM).
 - Transitions:
 - **Dioxopromethazine** enantiomers: m/z 317.2 → 86.1
 - Internal Standard (Diphenhydramine): m/z 256.2 → 167.1
- Method Validation:
 - Linearity: The method demonstrated good linearity for each enantiomer over the concentration range of 1.00 - 80.00 ng/mL ($r^2 > 0.995$).
 - Lower Limit of Quantitation (LLOQ): 1.00 ng/mL for each enantiomer.
 - Precision and Accuracy: Intra-day and inter-day precision (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.
 - Chiral Inversion: No chiral inversion of the enantiomers was observed during the assay.

Mandatory Visualizations

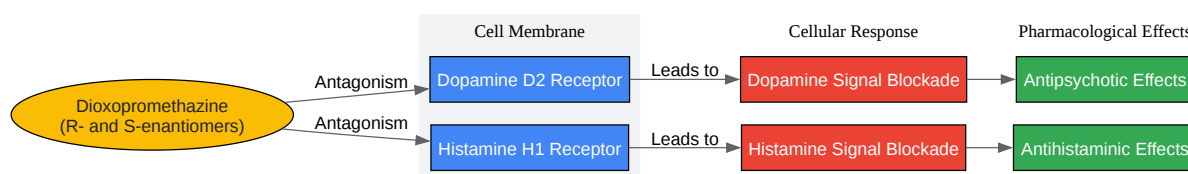
Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for stereoselective pharmacokinetic analysis of DPZ.

General Signaling Pathway of Dioxopromethazine



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Caption: General mechanism of action for **dioxopromethazine**.

Disclaimer: The signaling pathway diagram illustrates the general, established mechanisms for phenothiazines. The specific contributions and potential differences in receptor affinity or downstream signaling for the individual R- and S-enantiomers of **dioxopromethazine** are not well-documented in publicly available literature. Further research is required to elucidate these enantiomer-specific effects.

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